molecular formula C11H14N4O2S B6613220 Methyl 5-(9H-purin-6-ylthio)pentanoate CAS No. 10226-45-6

Methyl 5-(9H-purin-6-ylthio)pentanoate

Cat. No.: B6613220
CAS No.: 10226-45-6
M. Wt: 266.32 g/mol
InChI Key: XUUYBPFXAKRRHP-UHFFFAOYSA-N
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Description

Methyl 5-(9H-purin-6-ylthio)pentanoate is a methyl ester derivative featuring a purine-thioether linkage. Its synthesis typically involves coupling purine derivatives with thiol-containing intermediates, as suggested by the sodium salt analog in .

Properties

IUPAC Name

methyl 5-(7H-purin-6-ylsulfanyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-17-8(16)4-2-3-5-18-11-9-10(13-6-12-9)14-7-15-11/h6-7H,2-5H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUYBPFXAKRRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCSC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282940
Record name Methyl 5-(9H-purin-6-ylthio)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10226-45-6
Record name Methyl 5-(9H-purin-6-ylthio)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10226-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(9H-purin-6-ylthio)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(9H-purin-6-ylthio)pentanoate typically involves the reaction of 6-mercaptopurine with methyl 5-bromopentanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(9H-purin-6-ylthio)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(9H-purin-6-ylthio)pentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical processes. For example, it may inhibit purine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation .

Comparison with Similar Compounds

Sodium 5-(9H-Purin-6-ylthio)pentanoate

Structural Differences :

  • Core Structure: Shares the purine-thioether-pentanoate backbone but replaces the methyl ester with a sodium carboxylate group (C10H11N4NaO2S vs. C11H12N4O2S for the methyl ester).
  • Key Properties : The sodium salt () likely exhibits higher water solubility due to ionic character, whereas the methyl ester is more lipophilic. This difference impacts bioavailability and reactivity in biological systems .

Immunoassay-Focused Methyl Pentanoate Derivatives

Example Compounds ():

  • Compound 7: Methyl 5-((5-(2,4-bis(methoxymethoxy)-6-methylphenyl)-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-7-yl)oxy)pentanoate.
  • Compound 8: Methyl 5-((3,7-dihydroxy-1-methyl-6-oxo-6H-benzo[c]chromen-9-yl)oxy)pentanoate.

Structural Comparison :

  • Functional Groups: Both compounds retain the methyl pentanoate moiety but replace the purine-thio group with aromatic systems (dioxin or chromene).
  • Biological Relevance : These derivatives are designed as haptens for antibody generation, leveraging their bulky aromatic substituents for antigenic recognition. In contrast, the purine-thio compound may target nucleotide-binding proteins or enzymes .

Quinazolinone-Purine Hybrids ()

Example Structure :

  • 5-Methyl-3-phenyl-2-[1-(9H-purin-6-ylamino)ethyl]-3H-quinazolin-4-one.

Key Differences :

  • Core Structure: A quinazolinone scaffold replaces the pentanoate chain, with the purine attached via an aminoethyl linker.
  • Biological Activity: Fluorinated or aminated variants (e.g., 2-amino-9H-purin-6-yl derivatives) suggest enhanced binding to kinases or antiviral targets compared to the thioether-linked methyl pentanoate .

Carbazole-Linked Methyl Pentanoate ()

Example Compound :

  • Methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate.

Structural Features :

  • Modifications: Incorporates a carbazole-quinoline system and a ketone group in the pentanoate chain.
  • Physical Properties : NMR data (δ 7.64–7.43 ppm for aromatic protons) indicates a complex electronic environment distinct from the purine-thio compound. The synthesis yield (59%) is moderate, suggesting comparable synthetic challenges .

Potential Use:

  • The carbazole-quinoline moiety implies applications in optoelectronics or fluorescence-based assays, diverging from the biochemical focus of the purine-thio compound.

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